molecular formula C15H17NO2S B8572162 N-(3,5-Diethyl-4-hydroxyphenyl)thiophene-2-carboxamide CAS No. 130211-46-0

N-(3,5-Diethyl-4-hydroxyphenyl)thiophene-2-carboxamide

Cat. No. B8572162
CAS RN: 130211-46-0
M. Wt: 275.4 g/mol
InChI Key: GPIAQMXJGBJIPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-Diethyl-4-hydroxyphenyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H17NO2S and its molecular weight is 275.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-Diethyl-4-hydroxyphenyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-Diethyl-4-hydroxyphenyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

130211-46-0

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

N-(3,5-diethyl-4-hydroxyphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C15H17NO2S/c1-3-10-8-12(9-11(4-2)14(10)17)16-15(18)13-6-5-7-19-13/h5-9,17H,3-4H2,1-2H3,(H,16,18)

InChI Key

GPIAQMXJGBJIPY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1O)CC)NC(=O)C2=CC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under ice-cooling, 128 mg of 2-thienylcarboxylic acid is dissolved in 3 ml of acetonitrile, and to the resultant solution are added 303 mg of triethylamine, then 207 mg of diethylphosphorochloridate. After the mixture is stirred for 30 minutes, 201 mg of 4-amino-2,6-diethylphenol is added and the reaction mixture is stirred at room temperature. After completion of the reaction, ice chips are added, and then an aqueous 5 % sodium hydrogen carbonate is added. The crystals precipitated are collected by filtration, washed with isopropyl ether and the residue is recrystallized from ethyl acetate to give 150 mg of 4-(2-thienylcarbonyl)amino-2,6-diethylphenol as white crystals.
Quantity
128 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
303 mg
Type
solvent
Reaction Step Two
Quantity
207 mg
Type
reactant
Reaction Step Three
Quantity
201 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.